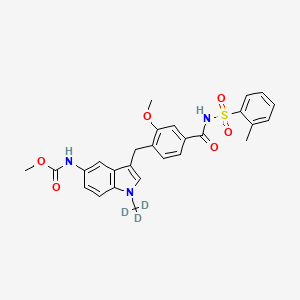

Decyclopentyl Zafirlukast-d3 Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decyclopentyl Zafirlukast-d3 Methyl Ester is a chemically modified derivative of Zafirlukast, a leukotriene receptor antagonist used primarily for the treatment of asthma. This compound is labeled with deuterium (d3), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .

準備方法

Synthetic Routes and Reaction Conditions

Decyclopentyl Zafirlukast-d3 Methyl Ester can be synthesized through a series of chemical reactions starting from Zafirlukast. The synthesis typically involves the reaction of Zafirlukast with a deuterium-labeled reagent under controlled conditions. The process includes steps such as esterification, sulfonation, and carbamation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and development.

化学反応の分析

Types of Reactions

Decyclopentyl Zafirlukast-d3 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

Decyclopentyl Zafirlukast-d3 Methyl Ester has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Zafirlukast and its derivatives.

Biology: Employed in metabolic studies to trace the pathways and interactions of Zafirlukast in biological systems.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of respiratory diseases.

作用機序

Decyclopentyl Zafirlukast-d3 Methyl Ester exerts its effects by acting as a leukotriene receptor antagonist. It selectively binds to cysteinyl leukotriene type 1 receptors, thereby inhibiting the action of leukotrienes D4 and E4. This results in reduced bronchoconstriction, mucus production, and inflammation in the airways, making it effective in the management of asthma .

類似化合物との比較

Similar Compounds

Zafirlukast: The parent compound, used for the treatment of asthma.

Montelukast: Another leukotriene receptor antagonist with similar therapeutic effects.

Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis

Uniqueness

Decyclopentyl Zafirlukast-d3 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

生物活性

Decyclopentyl Zafirlukast-d3 Methyl Ester is a deuterium-labeled analog of Zafirlukast, a potent leukotriene D4 (LTD4) receptor antagonist primarily used in the treatment of asthma. This article focuses on the biological activity of this compound, including its mechanism of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C27H24D3N3O6S

- Molecular Weight : 524.60 g/mol

- CAS Number : 1795011-90-3

- Density : Not specified

- Melting Point : Not specified

This compound functions primarily as a leukotriene receptor antagonist. By inhibiting the action of leukotrienes, it reduces inflammation and bronchoconstriction in asthma patients. Additionally, research indicates that Zafirlukast has antineoplastic properties by inhibiting thiol isomerase activity, which is crucial in cancer progression and metastasis .

Antineoplastic Effects

Recent studies have demonstrated that Zafirlukast exhibits significant anticancer activity across various cancer types. For instance, in a study involving ovarian cancer cells:

- In vitro Studies : Zafirlukast inhibited the growth of multiple cancer cell lines with an IC50 in the low micromolar range.

- Xenograft Models : In an ovarian cancer xenograft model, treated mice showed a statistically significant reduction in tumor size compared to controls by day 18.

- Combination Therapy : When combined with standard chemotherapy, Zafirlukast further reduced tumor growth by up to 83% compared to untreated controls .

Case Studies

-

Ovarian Cancer Pilot Study :

- Objective : To evaluate the efficacy of Zafirlukast in women with relapsed ovarian cancer.

- Methodology : Patients received Zafirlukast at 40 mg twice daily for 28-day cycles.

- Results : A significant reduction in the rate of rise of CA-125, a tumor marker for ovarian cancer, was observed without severe adverse events reported .

- Lung Tumor Prevention :

Comparative Efficacy Table

| Compound | Tumor Type | IC50 (μM) | Efficacy (%) | Notes |

|---|---|---|---|---|

| Decyclopentyl Zafirlukast-d3 | Ovarian Cancer | Low | 38% (with chemo) | Significant reduction in tumor size |

| Zafirlukast | Lung Tumors | Not specified | 50% | Reduces tumor yield significantly |

| Combination (Zafirlukast + Zileuton) | Lung Tumors | Not specified | Not specified | Synergistic effects observed |

特性

IUPAC Name |

methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZMDHMOLIPBIX-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC)CC3=C(C=C(C=C3)C(=O)NS(=O)(=O)C4=CC=CC=C4C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。